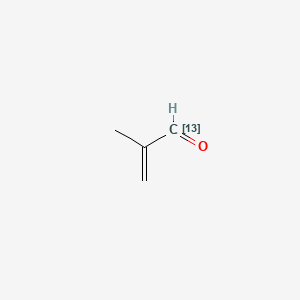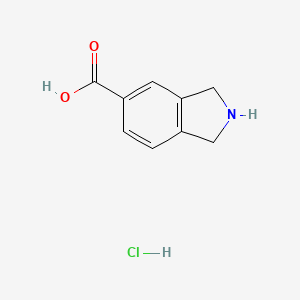
3',5'-ジ-O-ベンゾイルフィアルリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3’,5’-Di-O-benzoyl Fialuridine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “3’,5’-Di-O-benzoyl Fialuridine” is C23H18FIN2O7 . Its molecular weight is 580.3 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3’,5’-Di-O-benzoyl Fialuridine” include a molecular weight of 580.3 g/mol . Other specific physical and chemical properties are not mentioned in the sources.
科学的研究の応用
抗腫瘍活性
“3',5'-ジ-O-ベンゾイルフィアルリジン”はプリンヌクレオシドアナログ . プリンヌクレオシドアナログは、不活性リンパ系悪性腫瘍を標的とする広範な抗腫瘍活性を有する . このプロセスにおける抗癌メカニズムは、DNA合成の阻害とアポトーシスの誘導に依存する .
DNA合成の阻害: “3',5'-ジ-O-ベンゾイルフィアルリジン”の主な作用機序の1つは、DNA合成の阻害である . 複製中に癌細胞のDNAに組み込まれることで、このプロセスを阻害し、癌細胞の分裂と増殖を阻止できる .
アポトーシスの誘導: “3',5'-ジ-O-ベンゾイルフィアルリジン”の別の作用機序は、アポトーシスまたはプログラムされた細胞死の誘導である . アポトーシスを引き起こすことで、癌細胞の死を誘導し、腫瘍の増殖を阻害する可能性がある .
プロテオミクス研究
“3',5'-ジ-O-ベンゾイルフィアルリジン”は、プロテオミクス研究にも使用される . プロテオミクスとは、特にその構造と機能という観点から、タンパク質を大規模に研究する学問です。 この化合物は、プリンヌクレオシドアナログがタンパク質の発現と機能に与える影響を研究するために使用できる .
作用機序
Target of Action
The primary targets of 3’,5’-Di-O-benzoyl Fialuridine are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and is often resistant to standard cancer treatments.
Mode of Action
3’,5’-Di-O-benzoyl Fialuridine is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This means that it prevents the cancer cells from replicating their DNA and forces them to undergo programmed cell death, thereby stopping the growth of the cancer.
Biochemical Pathways
The compound affects the DNA synthesis pathway in cancer cells . By inhibiting DNA synthesis, it prevents the cancer cells from replicating and growing. Additionally, by inducing apoptosis, it triggers the cells’ own mechanisms for self-destruction. The downstream effects of these actions include the reduction in size and number of the cancer cells.
Result of Action
The result of the action of 3’,5’-Di-O-benzoyl Fialuridine is the reduction in the growth and spread of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, it effectively reduces the number of cancer cells and slows down the progression of the disease.
生化学分析
Biochemical Properties
3’,5’-Di-O-benzoyl Fialuridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets DNA polymerase, an enzyme crucial for DNA replication. By inhibiting DNA polymerase, 3’,5’-Di-O-benzoyl Fialuridine disrupts the DNA synthesis process, leading to the inhibition of cell proliferation . Additionally, this compound interacts with other proteins involved in the cell cycle, further enhancing its antitumor effects .
Cellular Effects
3’,5’-Di-O-benzoyl Fialuridine exerts profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound induces apoptosis in cancer cells by activating caspases, a family of proteases involved in programmed cell death . Moreover, 3’,5’-Di-O-benzoyl Fialuridine affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes, thereby inhibiting tumor growth .
Molecular Mechanism
The molecular mechanism of 3’,5’-Di-O-benzoyl Fialuridine involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand . This leads to the inhibition of DNA synthesis and ultimately results in cell death. Additionally, 3’,5’-Di-O-benzoyl Fialuridine binds to DNA polymerase, inhibiting its activity and further disrupting the replication process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Di-O-benzoyl Fialuridine change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that prolonged exposure to 3’,5’-Di-O-benzoyl Fialuridine can lead to sustained inhibition of cellular function, with significant effects on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 3’,5’-Di-O-benzoyl Fialuridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 3’,5’-Di-O-benzoyl Fialuridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3’,5’-Di-O-benzoyl Fialuridine is involved in several metabolic pathways. It is metabolized by cellular enzymes, including esterases, which hydrolyze the benzoyl groups to release the active form of the compound . This active form then interacts with DNA polymerase and other biomolecules, exerting its antitumor effects. The metabolism of 3’,5’-Di-O-benzoyl Fialuridine also affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 3’,5’-Di-O-benzoyl Fialuridine is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can bind to specific proteins, influencing its localization and accumulation. The distribution of 3’,5’-Di-O-benzoyl Fialuridine within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3’,5’-Di-O-benzoyl Fialuridine plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and replication . Targeting signals and post-translational modifications direct 3’,5’-Di-O-benzoyl Fialuridine to specific compartments within the nucleus, ensuring its effective interaction with DNA polymerase and other nuclear proteins .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3',5'-Di-O-benzoyl Fialuridine involves the protection of the hydroxyl groups present in the fialuridine molecule followed by selective benzoylation at the 3' and 5' positions. The benzoylated intermediate is then deprotected to obtain the final product.", "Starting Materials": ["Fialuridine", "Benzoyl chloride", "Dimethylformamide", "Pyridine", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate"], "Reaction": ["Step 1: Protection of hydroxyl groups in fialuridine using dimethylformamide and pyridine to obtain 2',3'-O-dimethylfialuridine.", "Step 2: Benzoylation of 2',3'-O-dimethylfialuridine using benzoyl chloride, triethylamine, and dimethylformamide to obtain 3',5'-Di-O-benzoyl-2',3'-O-dimethylfialuridine.", "Step 3: Deprotection of 3',5'-Di-O-benzoyl-2',3'-O-dimethylfialuridine using methanol and hydrochloric acid to obtain 3',5'-Di-O-benzoyl Fialuridine.", "Step 4: Purification of the final product using sodium bicarbonate and sodium sulfate."] } | |
CAS番号 |
97614-45-4 |
分子式 |
C23H18FIN2O7 |
分子量 |
580.3 g/mol |
IUPAC名 |
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17-,18?,20-/m1/s1 |
InChIキー |
FBENGCVQLDKVAT-VPZFWCOMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |
SMILES |
C1=CC(=C(C(=C1)C(=O)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)(C(=O)C4=CC=CC(=C4C=O)C=O)O)O)C=O)C=O |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |
同義語 |
3’,5’-Di-O-benzoyl-1-(2-deoxy-2-fluoro-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; _x000B_3’,5’-Di-O-benzoyl-1-(2’-deoxy-2’-fluoro-D-arabinofuranosyl)-5-iodouracil; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)


![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)


![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)
